Cas no 379726-62-2 (ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-3-carboxylic acid, 2-amino-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Ethyl 2-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 2-Amino-5-Oxo-1-Phenyl-4,5-Dihydro-1h-Pyrrole-3-Carboxylate
- ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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- インチ: 1S/C13H14N2O3/c1-2-18-13(17)10-8-11(16)15(12(10)14)9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3
- InChIKey: XBKXRZAFZYJPRC-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(=O)CC(C(OCC)=O)=C1N
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14015-1.0g |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 1.0g |
$671.0 | 2023-02-09 | |
TRC | E941168-100mg |
Ethyl 2-Amino-5-Oxo-1-Phenyl-4,5-Dihydro-1h-Pyrrole-3-Carboxylate |
379726-62-2 | 100mg |
$ 250.00 | 2022-06-05 | ||
Enamine | EN300-14015-0.5g |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 0.5g |
$524.0 | 2023-02-09 | |
Enamine | EN300-14015-5.0g |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 5.0g |
$1945.0 | 2023-02-09 | |
Enamine | EN300-14015-100mg |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95.0% | 100mg |
$232.0 | 2023-09-30 | |
1PlusChem | 1P019OY0-500mg |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 500mg |
$704.00 | 2025-03-03 | |
1PlusChem | 1P019OY0-5g |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 5g |
$2466.00 | 2023-12-17 | |
Enamine | EN300-14015-2500mg |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95.0% | 2500mg |
$1315.0 | 2023-09-30 | |
1PlusChem | 1P019OY0-100mg |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 100mg |
$333.00 | 2025-03-03 | |
A2B Chem LLC | AV31048-50mg |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
379726-62-2 | 95% | 50mg |
$199.00 | 2024-04-20 |
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylateに関する追加情報
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 379726-62-2): A Versatile Building Block in Medicinal Chemistry
ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetically accessible heterocyclic compound with a unique pyrrolidinone core structure. Its molecular framework features an amino group, a carboxylic ester moiety, and a conjugated phenyl-substituted pyrrole ring system, which collectively contribute to its chemical versatility and biological relevance. The compound has garnered significant attention in recent years due to its potential as a scaffold for the development of novel pharmaceutical agents targeting neurodegenerative disorders, cancer, and inflammatory diseases.
The structural characteristics of this compound align with contemporary trends in drug discovery, particularly the design of multi-target-directed ligands (MTDLs). The presence of the pyrrolidinone ring provides opportunities for hydrogen bonding interactions, while the phenyl substituent offers aromatic stacking capabilities—both critical for modulating protein-ligand interactions. Recent studies have demonstrated that derivatives of this class exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease pathogenesis.
Synthetic approaches to ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involve multistep reactions including Michael additions, cyclizations, and esterification processes. A notable advancement reported in 2023 utilized microwave-assisted synthesis to achieve high yields (88%) with exceptional regioselectivity. This methodology underscores the importance of green chemistry principles in modern pharmaceutical research.
In the context of anti-cancer drug development, structural modifications of this compound have shown potential for inducing apoptosis through modulation of Bcl-2 family proteins. A 2024 study published in *Journal of Medicinal Chemistry* highlighted that certain analogs exhibited IC₅₀ values below 10 μM against MCF7 breast cancer cells while maintaining low cytotoxicity toward normal cell lines. These findings position the compound as a valuable lead structure for targeted therapy development.
The pharmacokinetic profile of derivatives containing the CAS No. 379726-62-00 framework demonstrates favorable properties including good metabolic stability and moderate lipophilicity. Computational studies using molecular docking simulations have further elucidated binding modes at nicotinic acetylcholine receptor subtypes (α₄β₂ and α₇), suggesting potential applications in nicotine addiction treatment and cognitive enhancement therapies.
Ongoing research continues to explore novel functionalization strategies for this scaffold. Recent publications emphasize click chemistry approaches to generate diverse libraries through copper-catalyzed azide–alkyne cycloadditions (CuAAC). These efforts aim to enhance solubility profiles while preserving bioactivity—a critical requirement for successful clinical translation.
In the field of organic synthesis methodology, this compound serves as an efficient building block for constructing complex polycyclic architectures. Its reactivity toward electrophilic substitutions at both the pyrrole ring and ester functionalities enables access to structurally diverse derivatives through cascade reaction sequences reported in *Organic Letters* (Q3 2024 issue).
Beyond traditional medicinal applications, emerging research suggests potential roles in materials science. The conjugated π-system inherent to the phenyl-pyrrole framework exhibits photophysical properties suitable for organic light-emitting diodes (OLEDs) when appropriately substituted with electron-withdrawing groups at specific positions on the aromatic ring system.
The safety profile of compounds derived from this scaffold remains under investigation through comprehensive toxicological studies. Preliminary data from zebrafish models indicate low embryotoxicity when compared to standard reference compounds like valproic acid, supporting further preclinical evaluation pathways.
In conclusion, ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate represents a promising platform for innovative drug discovery programs across multiple therapeutic areas. Continued exploration of its chemical space is expected to yield transformative advancements in both small-molecule therapeutics and functional material design.
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